molecular formula C16H24O4 B12759705 Cyclohexanediol bis-methylcrotonate, cis- CAS No. 1000284-38-7

Cyclohexanediol bis-methylcrotonate, cis-

Cat. No.: B12759705
CAS No.: 1000284-38-7
M. Wt: 280.36 g/mol
InChI Key: YFKRSBDMLCXVBY-OKILXGFUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexanediol bis-methylcrotonate, cis- typically involves the esterification of cis-1,2-cyclohexanediol with methylcrotonic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of cyclohexanediol bis-methylcrotonate, cis- can be scaled up by using large reactors equipped with efficient distillation systems to remove water. The use of continuous flow reactors can also enhance the efficiency of the process by providing better control over reaction conditions and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanediol bis-methylcrotonate, cis- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexanediol bis-methylcrotonate, cis- has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of cyclohexanediol bis-methylcrotonate, cis- involves its interaction with specific molecular targets, such as enzymes or receptors. The ester groups in the compound can undergo hydrolysis to release active metabolites that exert biological effects. The cyclohexane ring provides structural stability and influences the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanediol bis-methylcrotonate, trans-: A stereoisomer with different spatial arrangement of the ester groups.

    Cyclohexanediol bis-acetate: Another ester derivative of cyclohexanediol with acetate groups instead of methylcrotonate.

    Cyclohexanediol bis-propionate: Similar structure with propionate ester groups.

Uniqueness

Cyclohexanediol bis-methylcrotonate, cis- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of cis-configuration can lead to different physical and chemical properties compared to its trans-isomer .

Properties

CAS No.

1000284-38-7

Molecular Formula

C16H24O4

Molecular Weight

280.36 g/mol

IUPAC Name

[(1S,2R)-2-(3-methylbut-2-enoyloxy)cyclohexyl] 3-methylbut-2-enoate

InChI

InChI=1S/C16H24O4/c1-11(2)9-15(17)19-13-7-5-6-8-14(13)20-16(18)10-12(3)4/h9-10,13-14H,5-8H2,1-4H3/t13-,14+

InChI Key

YFKRSBDMLCXVBY-OKILXGFUSA-N

Isomeric SMILES

CC(=CC(=O)O[C@@H]1CCCC[C@@H]1OC(=O)C=C(C)C)C

Canonical SMILES

CC(=CC(=O)OC1CCCCC1OC(=O)C=C(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.